molecular formula C22H18ClFN2O3S B2525892 4-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005302-23-7

4-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2525892
M. Wt: 444.91
InChI Key: BXYZCMPGAGHFMG-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety , which is a type of arenecarboxamide . The molecule also includes a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used can greatly influence the final product . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the benzamide moiety . The pyrrolidine ring can undergo various reactions, and its reactivity can be influenced by steric factors .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 4-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been synthesized and evaluated for their potential biological and pharmacological activities. For instance, Patel et al. (2009) reported the synthesis of bioactive molecules comprising fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole, showing antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, the synthesis of novel sulfonamide derivatives has demonstrated cytotoxic activity against breast and colon cancer cell lines, highlighting the therapeutic potential of sulfonamide-based compounds in cancer treatment (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Anticancer Evaluation

Further research into the anticancer properties of phenylaminosulfanyl-1,4-naphthoquinone derivatives, a structurally similar class of compounds, has shown promising results. These compounds exhibit potent cytotoxic activity against various human cancer cell lines with low toxicity towards normal human kidney cells, suggesting their potential as anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Pharmacological Applications

Quinazoline derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential, indicating the versatility of sulfonamide derivatives in addressing various health conditions (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014). Additionally, the development of novel 4-aminoquinoline derivatives using a hybrid pharmacophore approach has yielded compounds with significant anticancer activities, highlighting the potential for designing targeted cancer therapies (Solomon, Pundir, & Lee, 2019).

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The pyrrolidine ring is a versatile scaffold that can be used to generate structural diversity , and this could be an area of focus in future studies.

properties

IUPAC Name

4-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-17-6-3-16(4-7-17)22(27)25-19-10-5-15-2-1-13-26(21(15)14-19)30(28,29)20-11-8-18(24)9-12-20/h3-12,14H,1-2,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYZCMPGAGHFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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